molecular formula C7H17ClN2 B3021317 1-Ethylpiperidin-4-amine hydrochloride CAS No. 534595-58-9

1-Ethylpiperidin-4-amine hydrochloride

Cat. No.: B3021317
CAS No.: 534595-58-9
M. Wt: 164.67 g/mol
InChI Key: FOJNDKAWSIJVQL-UHFFFAOYSA-N
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Description

1-Ethylpiperidin-4-amine hydrochloride is a chemical compound with the molecular formula C7H16N2·HCl. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its versatile chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethylpiperidin-4-amine hydrochloride can be synthesized through various methods. One common approach involves the alkylation of piperidine with ethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the purification of the product through crystallization or distillation to achieve high purity levels suitable for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: 1-Ethylpiperidin-4-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include amides, nitriles, secondary amines, and various substituted piperidine derivatives .

Scientific Research Applications

1-Ethylpiperidin-4-amine hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethylpiperidin-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 1-Ethylpiperidin-4-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .

Biological Activity

1-Ethylpiperidin-4-amine hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₇H₁₆N₂·HCl. The compound features a piperidine ring substituted with an ethyl group at the nitrogen atom in the 1-position and an amine group at the 4-position. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical applications .

Pharmacological Properties

Research indicates that this compound exhibits various biological activities, particularly related to the central nervous system (CNS). Its derivatives have been studied for potential applications in treating neurological disorders, including:

  • Antidepressant Activity : Compounds similar to 1-ethylpiperidin-4-amine have shown promise in modulating neurotransmitter systems, which could lead to antidepressant effects.
  • Analgesic Effects : Some derivatives have been explored for their pain-relieving properties, potentially acting on opioid receptors or other pain pathways.
  • Antitumor Activity : There is emerging evidence suggesting that structural modifications of piperidine derivatives can lead to compounds with significant antitumor effects, as observed in studies involving similar chemical frameworks .

The mechanism of action for this compound involves interaction with specific neurotransmitter receptors and enzymes. It may modulate neurotransmitter release or inhibit certain enzymatic pathways, leading to various physiological effects. Understanding these interactions is crucial for elucidating its therapeutic potential.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
1-Methylpiperidin-4-amine dihydrochlorideC₇H₁₆N₂·2HClMethyl substitution; potential CNS activity
4-Amino-1-butylpiperidine dihydrochlorideC₈H₁₈N₂·2HClButyl substitution; studied for analgesic effects
This compoundC₇H₁₆N₂·HClSimilar structure; used in research
1-Methyl-4-methylaminopiperidine dihydrochlorideC₈H₁₉N₂·2HClAdditional methyl group; explored for psychoactive properties

This table illustrates how variations in substituents can influence biological activity and therapeutic potential.

Case Study on Antitumor Activity

A relevant study evaluated the antitumor activity of piperidine derivatives against Ehrlich Ascites Carcinoma (EAC) cells. The findings indicated that certain compounds exhibited a significant reduction in tumor cell viability and induced apoptosis through various mechanisms. The study highlighted the potential of structurally similar compounds to serve as effective chemotherapeutic agents .

Neurotransmitter Interaction Studies

Research involving the interaction of this compound with neurotransmitter systems has demonstrated its ability to modulate receptor activity. For instance, studies utilizing molecular docking techniques have predicted favorable binding interactions with serotonin and dopamine receptors, suggesting its potential use in treating mood disorders.

Properties

IUPAC Name

1-ethylpiperidin-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.ClH/c1-2-9-5-3-7(8)4-6-9;/h7H,2-6,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOJNDKAWSIJVQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

534595-58-9
Record name 4-Piperidinamine, 1-ethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=534595-58-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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